molecular formula C7H9NO B151221 (2-methylpyridin-3-yl)methanol CAS No. 56826-61-0

(2-methylpyridin-3-yl)methanol

Cat. No.: B151221
CAS No.: 56826-61-0
M. Wt: 123.15 g/mol
InChI Key: PRMLMDSFLIHHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methylpyridin-3-yl)methanol: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the second position and a methanol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methylpyridin-3-yl)methanol typically involves the reaction of 2-methylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-methylpyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (2-Methyl-pyridin-3-yl)-methane.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: (2-Methyl-pyridin-3-yl)-methanal or (2-Methyl-pyridin-3-yl)-methanoic acid.

    Reduction: (2-Methyl-pyridin-3-yl)-methane.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2-methylpyridin-3-yl)methanol serves as a crucial intermediate for the synthesis of more complex organic molecules. Its structure allows for various derivatizations, making it a versatile building block in the preparation of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes for this compound

Reaction TypeDescriptionReference
AlkylationUsed in the synthesis of substituted pyridines
HydroxymethylationFormation of hydroxymethyl derivatives
Coupling ReactionsActs as a coupling partner in cross-coupling reactions

Biology

In biological research, this compound is investigated for its interactions with biological systems. It has shown potential as a precursor for biologically active compounds, particularly those targeting specific enzymes or receptors.

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders .

Medical Applications

The compound is being explored for its therapeutic properties, particularly in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases.

Table 2: Potential Therapeutic Applications

Disease TargetMechanism of ActionReference
CancerInhibition of tumor growth through pathway modulation
Neurological DisordersNeuroprotective effects via receptor interaction

Case Study: Neuroprotective Effects

A study demonstrated that this compound derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell models, indicating potential for treating neurodegenerative diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for synthesizing dyes and pigments.

Table 3: Industrial Uses

ApplicationDescriptionReference
Specialty ChemicalsUsed in formulations requiring specific chemical properties
Dyes and PigmentsActs as a precursor in dye synthesis

Mechanism of Action

The mechanism of action of (2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • (2-Methyl-pyridin-3-yl)-hydrazine
  • Methyl-(2-methyl-pyridin-3-yl)-amine
  • 4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine

Comparison:

  • (2-Methyl-pyridin-3-yl)-hydrazine: This compound has a hydrazine group instead of a methanol group, which significantly alters its reactivity and potential applications.
  • Methyl-(2-methyl-pyridin-3-yl)-amine: The presence of an amine group instead of a methanol group changes its chemical properties and biological activities.
  • 4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine: This compound contains a pyrimidine ring and a methylsulfanyl group, making it structurally more complex and potentially more versatile in its applications.

Uniqueness: (2-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Biological Activity

(2-methylpyridin-3-yl)methanol, a compound characterized by its pyridine structure, has garnered attention in recent years due to its promising biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉NO, with a molecular weight of approximately 139.15 g/mol. The compound features a hydroxymethyl group (-CH₂OH) attached to the pyridine ring, which is critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures display significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The hydroxymethyl group is believed to enhance binding affinity to microbial targets, thereby increasing potency.
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. The compound's structural features allow it to interact with specific cellular pathways involved in cancer progression. For instance, it has been noted to inhibit cell proliferation in certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective potential, particularly in models of neurodegenerative diseases. The ability of the compound to modulate neurotransmitter systems may contribute to its efficacy in this area .

The mechanism of action of this compound is multifaceted:

  • Binding Interactions : The hydroxymethyl group can participate in hydrogen bonding with biological macromolecules, enhancing the compound's binding affinity to target proteins or enzymes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cell survival, thereby exerting its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound against common pathogens reported a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
  • Cancer Cell Line Testing : In vitro tests conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), suggesting potential as an anticancer agent.
  • Neuroprotection Model : A neuroprotective study using a rat model of Parkinson's disease showed that administration of this compound led to reduced neuronal death and improved motor function scores compared to untreated controls .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridinePyridine ring, methyl groupAntimicrobial
6-Fluoro-2-methylpyridinePyridine ring, fluorine, methyl groupAnticancer
5-Fluoro-2-methylpyridinePyridine ring, fluorine, methyl groupNeuroactive effects
4-Methoxy-2-methylpyridineMethoxy substitution on pyridineAntioxidant properties
This compound Hydroxymethyl substitutionAntimicrobial, anticancer, neuroprotective

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-methylpyridin-3-yl)methanol, and what reaction conditions are typically employed?

The synthesis often involves functionalizing pyridine derivatives. A plausible route includes reacting 2-methylpyridine with formaldehyde under acidic conditions (e.g., H₂SO₄) to introduce the methanol group. Alternative methods may use halogenated precursors (e.g., 2-chloro-5-methylpyridine) subjected to nucleophilic substitution with hydroxymethyl groups. Solvents like methanol or ethanol are frequently employed, and reaction monitoring via TLC is critical .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the methyl and hydroxymethyl substituents on the pyridine ring. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) paired with mass spectrometry (MS) ensures purity assessment. Infrared (IR) spectroscopy can identify hydroxyl and aromatic C-H stretches .

Q. How does the choice of solvent impact the synthesis and purification of this compound?

Methanol is widely used for its polarity and ability to dissolve pyridine derivatives. Ultrasonic cleaning in methanol removes impurities from intermediates, while methanol/chloroform mixtures (1:2 v/v) enhance solubility during reflux. Post-synthesis, methanol aids in recrystallization to improve yield and purity .

Q. What are the documented stability concerns for this compound under various storage conditions?

The compound is sensitive to oxidation due to the hydroxymethyl group. Storage under inert gas (N₂ or Ar) at 4°C in amber vials is recommended. Stability tests in polar solvents (e.g., DMSO) show degradation over 72 hours, necessitating fresh preparation for bioassays .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Structure-Based Drug Design (SBDD) tools (e.g., AutoDock 4.0.1) model interactions between derivatives and target receptors (e.g., Parkinson’s-related enzymes). Energy minimization via MM2 force fields in ChemDraw 3D optimizes ligand conformations. Gasteiger charges and non-polar hydrogen parameters improve docking accuracy for pyridine-based ligands .

Q. What catalytic systems enhance the yield of this compound in multi-step syntheses?

Palladium catalysts (e.g., Pd/C or Pd₂(dba)₃) coupled with ligands like Xantphos facilitate cross-coupling reactions for pyridine functionalization. Microwave-assisted synthesis (110°C, DMF) reduces reaction time from hours to minutes. Knoevenagel condensation with aldehydes under basic conditions (K₂CO₃) introduces additional substituents .

Q. What strategies resolve contradictory data on the reactivity of this compound in different solvent systems?

Systematic solvent screening (e.g., n-hexane vs. methanol) identifies polarity-dependent reactivity. For example, oxidation with KMnO₄ proceeds faster in aqueous methanol than in non-polar solvents. Conflicting NMR results may arise from solvent-induced shifting, necessitating deuterated solvent controls .

Q. How do substituent effects on the pyridine ring influence the physicochemical properties of derivatives?

Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position increase electrophilicity, enabling nucleophilic attacks. Methyl groups at the 2-position enhance steric hindrance, reducing aggregation in aqueous media. LogP calculations (e.g., 2.28 for chloro derivatives) correlate with membrane permeability in drug discovery .

Q. Methodological Notes

  • Synthesis Optimization : Use microwave irradiation for time-sensitive reactions to minimize side products .
  • Data Validation : Cross-reference computational docking results with in vitro assays (e.g., enzyme inhibition) to validate predicted bioactivity .
  • Contradiction Management : Employ factorial design experiments to isolate variables causing reactivity discrepancies .

Properties

IUPAC Name

(2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMLMDSFLIHHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307124
Record name (2-Methyl-pyridin-3-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56826-61-0
Record name 56826-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methyl-pyridin-3-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-methylnicotinate (1.50 g, 9.09 mmol) in freshly distilled THF (100 mL) at 0° C. was added diisobutylaluminum hydride (11.2 mL of a 1.5M solution in toluene, 16.9 mmol). The solution was stirred for 6 h at 0° C. and then warmed to ambient temperature. After 1 h, the solution was cooled in an ice bath and 1N HCl (75 mL) was added to quench the reaction. The mixture was made alkaline with aqueous NaOH (pH=8.5), filtered, and the solvents were concentrated under reduced pressure. The resulting aqueous solution was partitioned between CHCl3 and saturated aqueous NaHCO3. The organic layer was separated, and the aqueous layer was washed with additional CHCl3 (5×40 mL). The organic layers were combined, dried (MgSO4), and evaporated under reduced pressure. 3-Hydroxymethyl-2-methylpyridine was obtained as a slightly amber oil and was used in the next step without purification (TLC: Rf =0.40 (5% MeOH:CH2Cl2)).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using General Procedure B: To a stirred solution of 2-methyl-pyridine-3-carbaldehyde (75 mg, 0.62 mmol), N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine (246 mg, 0.62 mmol) and AcOH (40 uL, 0.62 mmol) in THF (6.2 mL) was added NaBH(OAc)3 (394 mg, 1.86 mmol) and the mixture was stirred at room temperature overnight. Purification of the crude white foam (280 mg) by column chromatography on silica gel (200:3:1—CH2Cl2:MeOH:NH4OH) afforded the desired product (116 mg, 37%) as a colorless syrup.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
394 mg
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods III

Procedure details

To 2-Methylnicotinic acid (1.00 g, 7.29 mmol) was added BH3.THF (1.0 m in THF, 18 mL, 18 mmol) and the resultant mixture was heated to 80° C. for 20 hours. MeOH (6 mL) was added and the mixture was heated to 80° C. for an additional 2 hours before being cooled to room temperature and concentrated under reduced pressure. The resultant crude syrup was repeatedly dissolved in MeOH (5 mL) and concentrated (3×). Purification by column chromatography on silica gel (4:1—EtOAc:Hexanes) afforded the desired alcohol (700 mg, 80%) as a white solid. 1H NMR (CDCl3) δ 1.96 (t, 1H, J=5.4 Hz), 2.73 (s, 3H), 4.81 (d, 2H, J=5.4 Hz), 7.32 (dd, 1H, J=7.8, 6.3 Hz), 8.03 (d, 1H, J=7.8 Hz), 8.73 (d, 1H, J=5.7 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods IV

Procedure details

To a slurry of lithium aluminum hydride (500 mg, 13.2 mmol) in anhydrous tetrahydrofuran (45 mL) at 0° C. under nitrogen was added dropwise a solution of methyl 2-methylnicotinate (17, 1.0 g, 6.6 mmol) in anhydrous tetrahydrofuran (5 mL). After 1 h the suspension was diluted with water (1 mL) and 6 N NaOH solution (5 mL). The precipitate was removed by vacuum filtration and the filtrate was dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to provide the title compound as a light yellow oil: 1H NMR (300 MHz) 8.37 (d, J=4.9 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 7.14 (dd, J=7.6 Hz, 4.9 Hz, 1H), 4.72 (s, 2H), 2.95-2.74 (bs, 1H), 2.53 (s, 3H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Ethyl 2-methylnicotinate 18-1 (257 mg) was mixed with dichloromethane (4 ml) and to the mixture at −78° C. was added dropwise 1 M diisobutyl aluminium hydride (4 ml), followed by siring for 1 hour. The reaction was quenched with methanol and to the mixture was added aqueous Rochel solution (20 ml), followed by stirring for 2 hours. The resulting mixture was extracted with dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was column-chromatographed (ethyl acetate/hexane=1/1) to yield the compound 18-2 (166 mg, 87%).
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.